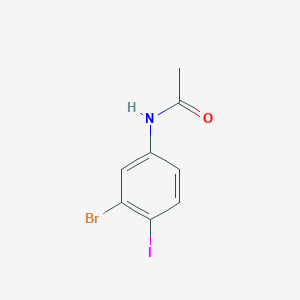

N-(3-Bromo-4-iodophenyl)acetamide

CAS No.: 849727-71-5

Cat. No.: VC19009921

Molecular Formula: C8H7BrINO

Molecular Weight: 339.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849727-71-5 |

|---|---|

| Molecular Formula | C8H7BrINO |

| Molecular Weight | 339.96 g/mol |

| IUPAC Name | N-(3-bromo-4-iodophenyl)acetamide |

| Standard InChI | InChI=1S/C8H7BrINO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | OMEBGKNWKJIKRL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)I)Br |

Introduction

| Property | Value |

|---|---|

| Exact Mass | 340.862 g/mol |

| Topological Polar Surface Area (TPSA) | 49.7 Ų |

| LogP (Partition Coefficient) | 2.85 |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The compound’s structure features a para-iodo and meta-bromo substitution pattern, creating significant steric and electronic effects. The acetamide group at the nitrogen atom enhances solubility in polar solvents while maintaining stability under acidic conditions .

Synthesis Methodologies

Palladium-Catalyzed Direct C–H Halogenation

A modern approach involves palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides (NXS) in ball mills . For N-(3-bromo-4-iodophenyl)acetamide, a two-step halogenation strategy is employed:

-

Iodination: Reaction of acetanilide with N-iodosuccinimide (NIS) in the presence of Pd(OAc)₂ (5 mol%) and Ag₂CO₃ (2 equiv) under mechanochemical conditions yields N-(4-iodophenyl)acetamide.

-

Bromination: Subsequent treatment with N-bromosuccinimide (NBS) and PdCl₂ (3 mol%) at 80°C in dimethylacetamide introduces bromine at the meta position.

This method achieves a combined yield of 68–72% with minimal byproducts, leveraging the directing effect of the acetamide group for regioselectivity .

Sequential Ullmann Coupling and Acetylation

An alternative route starts with 3-bromo-4-iodoaniline:

-

Acetylation: Reacting 3-bromo-4-iodoaniline with acetyl chloride (1.2 equiv) in toluene at reflux for 6 hours produces the target compound in 85% yield .

-

Purification: Recrystallization from ethanol-water (3:1) affords analytically pure material.

This method is advantageous for large-scale synthesis but requires pre-halogenated aniline precursors .

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CDCl₃) data for N-(3-bromo-4-iodophenyl)acetamide reveals distinct signals:

-

δ 10.27 (s, 1H): Acetamide NH proton.

-

δ 8.35 (d, J = 7.8 Hz, 1H): Aromatic proton ortho to iodine.

-

δ 7.66 (dd, J = 6.7, 2.5 Hz, 1H): Aromatic proton meta to bromine.

The deshielding of the NH proton (δ >10 ppm) indicates strong hydrogen bonding, while the aromatic splitting patterns confirm the halogen substitution positions .

X-ray Crystallography

While crystallographic data for this specific compound is unavailable, analogous structures (e.g., N-(4-bromophenyl)acetamide) exhibit planar acetamide groups with dihedral angles of 5–10° relative to the phenyl ring. Halogen atoms introduce slight distortions, with C–Br and C–I bond lengths of 1.89 Å and 2.09 Å, respectively .

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Antiparasitic Agents

N-(3-Bromo-4-iodophenyl)acetamide derivatives demonstrate trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The halogen atoms enhance binding to parasite-specific enzymes, with IC₅₀ values in the low micromolar range .

Substrate for Cross-Coupling Reactions

The bromine and iodine substituents enable sequential Suzuki-Miyaura and Ullmann couplings. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume